4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a benzamide moiety linked to an imidazo[1,2-a]pyridine core, which is further substituted with a 4-chloro and 7-methyl group, as well as a 4-methylphenyl group.
Preparation Methods
The synthesis of 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methylphenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can modulate the activity of enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide include:
Zolpidem: A well-known sedative-hypnotic drug used for treating insomnia.
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
Saridipem: A drug used for heart failure treatment. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN3O |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C22H18ClN3O/c1-14-3-5-16(6-4-14)20-21(26-12-11-15(2)13-19(26)24-20)25-22(27)17-7-9-18(23)10-8-17/h3-13H,1-2H3,(H,25,27) |
InChI Key |
ZMKJLWPMRBOHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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